
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole typically involves the bromination of 2,5-bis(methylthio)-1,3,4-thiadiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,5-bis(methylthio)-1,3,4-thiadiazole.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Wissenschaftliche Forschungsanwendungen
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties such as flame retardancy.
Wirkmechanismus
The mechanism of action of 2,5-Bis(tribromomethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and cellular membranes. The tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive intermediates can result in oxidative stress and damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- 2,5-Bis(methylthio)-1,3,4-thiadiazole
- 2,5-Bis(chloromethyl)-1,3,4-thiadiazole
Uniqueness
2,5-Bis(tribromomethyl)-1,3,4-thiadiazole is unique due to the presence of tribromomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
63140-62-5 |
|---|---|
Molekularformel |
C4Br6N2S |
Molekulargewicht |
587.5 g/mol |
IUPAC-Name |
2,5-bis(tribromomethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4Br6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
InChI-Schlüssel |
PFIQGSKJYVDGCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(S1)C(Br)(Br)Br)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


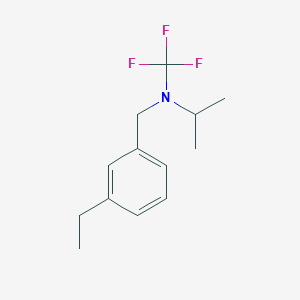
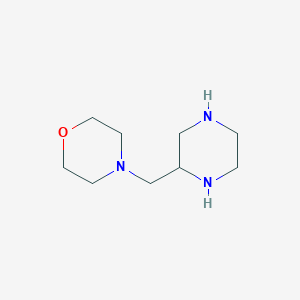
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
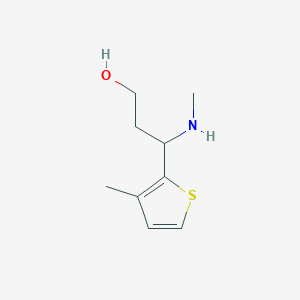
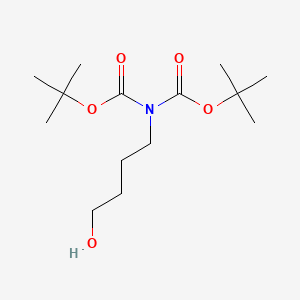
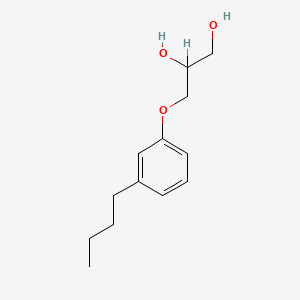


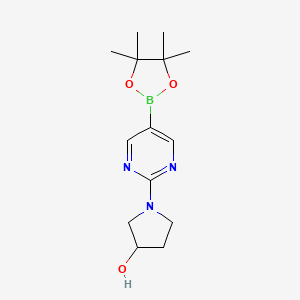
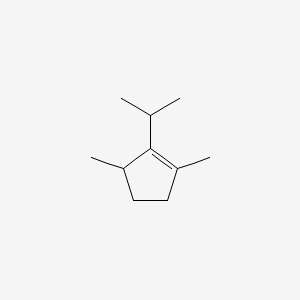
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
